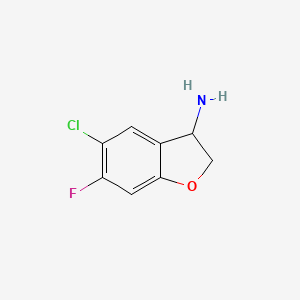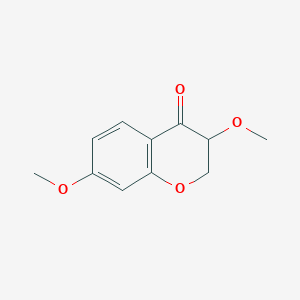
(R)-1-(P-Tolyl)hex-5-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(P-Tolyl)hex-5-EN-1-OL is an organic compound that belongs to the class of alcohols. It features a hexene chain with a hydroxyl group at one end and a p-tolyl group attached to the first carbon. The ® configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(P-Tolyl)hex-5-EN-1-OL can be achieved through various methods, including:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with an aldehyde or ketone. For example, the reaction of p-tolylmagnesium bromide with hex-5-enal can yield ®-1-(P-Tolyl)hex-5-EN-1-OL.
Asymmetric Reduction: Another method involves the asymmetric reduction of a corresponding ketone using chiral catalysts or reagents to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully controlled to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(P-Tolyl)hex-5-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexene chain can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 and a metal catalyst (e.g., Pd/C) can reduce the double bond.
Substitution: Reagents like SOCl2 (Thionyl chloride) can convert the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of ®-1-(P-Tolyl)hex-5-en-1-one.
Reduction: Formation of ®-1-(P-Tolyl)hexan-1-ol.
Substitution: Formation of ®-1-(P-Tolyl)hex-5-en-1-chloride.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fine chemicals, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(P-Tolyl)hex-5-EN-1-OL depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(P-Tolyl)hex-5-EN-1-OL: The enantiomer of the compound with opposite chirality.
1-(P-Tolyl)hex-5-EN-1-OL: The racemic mixture containing both ® and (S) enantiomers.
1-(P-Tolyl)hexan-1-ol: The saturated analog without the double bond.
Uniqueness
®-1-(P-Tolyl)hex-5-EN-1-OL is unique due to its specific ® configuration, which can impart different chemical and biological properties compared to its (S) enantiomer or racemic mixture. Its unsaturated hexene chain also provides distinct reactivity compared to the saturated analog.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(1R)-1-(4-methylphenyl)hex-5-en-1-ol |
InChI |
InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h3,7-10,13-14H,1,4-6H2,2H3/t13-/m1/s1 |
Clave InChI |
CGOZUFAINHFSID-CYBMUJFWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H](CCCC=C)O |
SMILES canónico |
CC1=CC=C(C=C1)C(CCCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13051979.png)




